(1-cyclopentyl-1H-pyrazol-3-yl)methanamine

Beschreibung

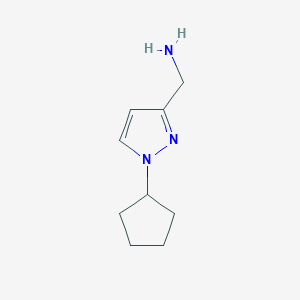

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1-cyclopentylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNPLFFJTVZEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343600-26-9 | |

| Record name | (1-cyclopentyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Chemischer Reaktionen

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

Reduction: The pyrazolyl ring can undergo reduction reactions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives, amides.

Reduction Products: Reduced pyrazolyl derivatives.

Substitution Products: Alkylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (1-cyclopentyl-1H-pyrazol-3-yl)methanamine , also known as 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine hydrochloride, has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies, while adhering to the guidelines regarding source reliability.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound this compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Assay

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | |

| MCF-7 (Breast) | 8.0 | |

| HeLa (Cervical) | 15.2 |

In this study, the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

| Model | Outcome | Reference |

|---|---|---|

| APP/PS1 Mouse Model | Reduced amyloid plaque formation | |

| MPTP-Induced Parkinsonism | Improved motor function |

These findings indicate that this compound may modulate neuroinflammatory pathways and protect neuronal cells from degeneration.

Anti-inflammatory Properties

Inflammation plays a crucial role in various chronic diseases. The compound has been tested for its anti-inflammatory effects in vitro and in vivo.

Case Study: Inflammation Model Studies

| Model | Inflammatory Marker Reduction (%) | Reference |

|---|---|---|

| LPS-Stimulated Macrophages | TNF-α: 40% reduction | |

| Carrageenan-Induced Paw Edema | 30% reduction |

The results indicate that this compound effectively reduces key inflammatory markers, highlighting its potential as an anti-inflammatory agent.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the effects of this compound are still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Specific Enzymes : Targeting enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : Affecting pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.

Wirkmechanismus

The mechanism by which (1-cyclopentyl-1H-pyrazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazolyl ring can interact with enzymes and receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Cyclopentyl vs. Alkyl Substituents

- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine (): Molecular Formula: C13H20N4 Key Differences: Replacement of cyclopentyl with isopropyl reduces steric bulk and lipophilicity (clogP estimated ~2.5 vs. ~3.0 for cyclopentyl). Implications: Reduced bulk may enhance solubility but decrease membrane permeability compared to the cyclopentyl analog.

- 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (): Molecular Formula: C7H13N3 Key Differences: Ethyl substituent (smaller than cyclopentyl) and methanamine at C5 instead of C3. Implications: Positional isomerism (C3 vs.

Heteroaromatic Ring Additions

- (1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine ():

- Molecular Formula : C13H17N3S

- Key Differences : Incorporation of a thiophene ring at C3 introduces sulfur-mediated π-stacking and increased polar surface area.

- Implications : Enhanced electronic interactions may improve binding to aromatic-rich enzyme pockets (e.g., kinases).

Functional Group Modifications

Methanamine vs. Carboxylic Acid Derivatives

- 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetic Acid ():

- Molecular Formula : C10H14N2O2

- Key Differences : Methanamine replaced with acetic acid.

- Implications : Ionizable carboxylic acid group increases water solubility (clogP ~1.8) but reduces blood-brain barrier penetration compared to the methanamine analog.

Extended Carbon Chains

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

| Compound | Molecular Formula | clogP (Predicted) | PSA (Ų) |

|---|---|---|---|

| (1-Cyclopentyl-1H-pyrazol-3-yl)methanamine | C9H15N3 | ~3.0 | 41.5 |

| 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine | C13H20N4 | ~2.5 | 54.8 |

| 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine | C7H13N3 | ~1.2 | 35.8 |

| (1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine | C13H17N3S | ~3.5 | 64.2 |

Notes:

- Cyclopentyl analogs exhibit higher clogP, favoring membrane permeability.

Biologische Aktivität

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentyl group and a pyrazole ring. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

- Molecular Formula : C9H15N3

- Molecular Weight : 165.23 g/mol

- Structure : The compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, and a cyclopentyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing several biochemical pathways. Notably, its mechanism involves:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can alter metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, affecting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can possess antimicrobial properties, making them candidates for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which is beneficial in managing inflammatory diseases.

- Antiparasitic Potential : Similar compounds have demonstrated antiparasitic effects against organisms such as Plasmodium, indicating potential applications in treating malaria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-Cyclopentyl-1H-pyrazol-5-yl)methanamine | Pyrazole ring at position 5 | Antileishmanial |

| (1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine | Thiophene moiety added | Antimicrobial |

| 1-(4-Cyclopropyl-2-fluorophenyl)methanamine | Fluorophenyl substituent | Anticancer |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antimalarial Studies : A study highlighted the efficacy of pyrazole derivatives against Plasmodium species, indicating that structural modifications could enhance potency and stability in vivo .

- Enzyme Interaction Studies : Research has shown that these compounds can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents .

- Safety and Toxicity Assessments : Initial toxicity studies indicate that while some derivatives exhibit promising activity, their safety profiles require thorough investigation before clinical application .

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The most common and classical route to substituted pyrazoles is the cyclocondensation of 1,3-diketones with hydrazine or substituted hydrazines. This method is well-documented and efficient for generating the pyrazole nucleus.

- Mechanism : The hydrazine acts as a bidentate nucleophile attacking the 1,3-diketone, leading to ring closure and formation of the pyrazole.

- Conditions : Typically carried out under reflux in ethanol or other suitable solvents; acid or base catalysts may be used to optimize yields.

- Advantages : High regioselectivity, good yields, and straightforward work-up.

- Examples : Girish et al. demonstrated a green nano-ZnO catalyzed protocol achieving excellent yields (~95%) with short reaction times for similar pyrazole derivatives.

Table 1: Typical Cyclocondensation Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 1,3-Diketone + Hydrazine | Hydrazine or substituted hydrazines |

| Solvent | Ethanol, DMF, or aprotic dipolar solvents | Aprotic solvents improve regioselectivity |

| Catalyst | Acid (HCl) or base (triethylamine) | Catalysts accelerate reaction |

| Temperature | Ambient to reflux (~25–80°C) | Depends on solvent and catalyst |

| Reaction Time | 1–24 hours | Shorter with catalysts |

| Yield | 70–95% | High with optimized conditions |

Introduction of the Cyclopentyl Group at N1

The N1-cyclopentyl substitution can be introduced by:

- N-alkylation of the pyrazole nitrogen with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) under basic conditions.

- Alternatively, starting from cyclopentyl-substituted hydrazines or precursors can incorporate the cyclopentyl group during pyrazole ring formation.

Typical N-alkylation involves:

- Use of a strong base such as sodium hydride or potassium carbonate.

- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mild heating to promote substitution.

Installation of the Methanamine Group at C3

The methanamine substituent at the 3-position can be introduced by:

- Reduction of a corresponding nitrile or nitro precursor at the 3-position to the primary amine.

- Reductive amination of a 3-formyl or 3-keto pyrazole intermediate with ammonia or ammonium salts.

- Substitution reactions on a suitable leaving group at the 3-position with ammonia or amine sources.

For example, a 3-bromomethyl or 3-chloromethyl pyrazole intermediate can be reacted with ammonia or azide followed by reduction to yield the methanamine group.

Representative Synthetic Route from Literature and Patents

Based on patent US5624941A and related literature:

- Step 1 : Synthesis of 1-cyclopentylpyrazole via cyclocondensation of cyclopentyl-substituted hydrazine with a 1,3-diketone or equivalent precursor.

- Step 2 : Functionalization at the 3-position by halomethylation (e.g., chloromethylation) to introduce a good leaving group.

- Step 3 : Nucleophilic substitution of the halomethyl group with ammonia or azide ion.

- Step 4 : Reduction of azide to primary amine if azide intermediate is used.

- Step 5 : Purification by extraction, crystallization, or chromatography.

This sequence is supported by the use of mineral or organic bases (e.g., sodium hydroxide, triethylamine) and alkali metal carbonates in the reaction steps to facilitate substitutions and cyclizations.

Industrial and Research Scale Synthesis Considerations

- Catalysts and Bases : Use of bases like triethylamine or sodium carbonate to promote cyclization and substitution.

- Solvent Selection : Aprotic solvents such as DMF or DMSO improve reaction efficiency and regioselectivity.

- Purification : Vacuum concentration, extraction with ethyl acetate and aqueous sodium carbonate solutions, followed by crystallization.

- Yield Optimization : Reaction temperature, solvent polarity, and catalyst loading are optimized to maximize yield and purity.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation of 1,3-diketone + hydrazine | Ethanol or aprotic solvent, acid/base catalyst, reflux | Formation of pyrazole core |

| N1-Cyclopentylation | N-alkylation with cyclopentyl halide | Base (NaH, K2CO3), DMF/DMSO, mild heat | Introduction of cyclopentyl group at N1 |

| C3-Methanamine installation | Halomethylation followed by substitution with ammonia or azide | Halogenating agent (e.g., NBS), ammonia/NaN3, reduction | Introduction of methanamine group at C3 |

| Purification | Extraction, crystallization | Vacuum concentration, aqueous washes | Isolation of pure this compound |

Research Findings and Notes

- The cyclocondensation approach remains the most reliable and widely used method for pyrazole synthesis, allowing for diverse substitution patterns.

- N-alkylation is a straightforward and effective method for introducing cyclopentyl groups, with good regioselectivity.

- The methanamine group installation requires careful control of reaction conditions to avoid side reactions and ensure high purity.

- Use of aprotic solvents and mild bases improves reaction efficiency and product yield.

- Reported yields for similar pyrazole derivatives range from 70% to 95%, depending on reaction optimization.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (1-cyclopentyl-1H-pyrazol-3-yl)methanamine?

Methodological Answer:

The synthesis typically involves two key steps: (1) construction of the pyrazole ring and (2) introduction of the cyclopentyl and methanamine groups.

- Pyrazole Formation : Cyclocondensation of hydrazine derivatives with diketones or enones is widely used. For example, hydrazine reacts with α,β-unsaturated ketones to form pyrazole cores .

- Cyclopentyl Introduction : Alkylation or nucleophilic substitution can attach the cyclopentyl group. Mannich reactions are also effective for introducing amine-containing substituents, as demonstrated in pyrazole-based Mannich adducts .

- Nitrile Reduction : Precursors like 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetonitrile (a nitrile derivative) can be reduced to the primary amine using catalytic hydrogenation or lithium aluminum hydride .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction studies using programs like SHELX (e.g., SHELXL for refinement) provide precise bond lengths, angles, and stereochemistry. For pyrazole derivatives, hydrogen bonding and π-stacking interactions are critical for stability .

- DFT Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps). This complements experimental data and identifies reactive sites .

Basic: What analytical techniques are recommended for purity assessment and characterization?

Methodological Answer:

- Chromatography : HPLC or GC-MS to quantify impurities and validate purity (>95% as per industry standards) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Systematic Variability Analysis :

- Meta-Analysis : Use statistical tools to aggregate data, identify outliers, and adjust for batch-to-batch variability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., nitrile reduction) .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

- Temperature Control : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Light Sensitivity : Use amber vials to avoid photodegradation, as pyrazole derivatives may undergo ring-opening under UV .

- Moisture Prevention : Add molecular sieves to containers to mitigate hydrolysis of the amine group .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with modified cyclopentyl groups (e.g., cyclohexyl) or substituted amines (e.g., N-methyl) .

- Biological Assays : Test against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR binding assays .

- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes and prioritize analogues for synthesis .

Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reagent Compatibility : Replace pyrophoric reagents (e.g., LiAlH) with safer alternatives (e.g., NaBH/I for nitrile reduction) .

- Purification : Transition from column chromatography to recrystallization or distillation for cost-effective bulk purification .

- Yield Optimization : Adjust stoichiometry and reaction time using Design of Experiments (DoE) methodologies .

Advanced: How does the compound’s logP affect its pharmacokinetic properties?

Methodological Answer:

- LogP Determination : Measure via shake-flask method or HPLC retention time. Pyrazole amines typically have moderate logP (~2–3), balancing solubility and membrane permeability .

- ADME Profiling : Conduct in vitro assays (e.g., Caco-2 for permeability, microsomal stability) to correlate logP with bioavailability .

Advanced: What spectroscopic techniques differentiate regioisomers in pyrazole-based methanamine derivatives?

Methodological Answer:

- NOESY NMR : Identifies spatial proximity between cyclopentyl and pyrazole protons to confirm substitution position .

- X-ray Diffraction : Unambiguously assigns regiochemistry via crystal packing analysis .

- IR Coupling : Vibrational modes of NH groups shift based on hydrogen-bonding patterns in regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.